

5-Chloro-7-methylquinoline molecular structure and weight

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Compound of Interest

Compound Name: 5-Chloro-7-methylquinoline

Cat. No.: B7950834

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Executive Summary: The Scaffold at a Glance

5-Chloro-7-methylquinoline (CAS: 1378259-73-4) is a halogenated heterocyclic scaffold of increasing significance in medicinal chemistry, particularly in the development of PRMT5 inhibitors and antimalarial agents. Unlike its more common isomers (e.g., 7-chloro-2-methylquinoline), this specific substitution pattern—chlorine at the peri-position (C5) and a methyl group at the meta-position (C7)—imparts unique steric and electronic properties to the fused ring system.

This guide provides a rigorous technical profile of **5-Chloro-7-methylquinoline**, detailing its molecular architecture, a validated synthesis protocol addressing regioselectivity challenges, and critical analytical data for structural confirmation.

Molecular Identity & Physicochemical Profile

The physicochemical properties of **5-Chloro-7-methylquinoline** are defined by the electron-deficient pyridine ring fused to a substituted benzene ring. The C5-chlorine atom serves as a valuable handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C7-methyl group adds lipophilicity and steric bulk, often exploited to fill hydrophobic pockets in protein targets.

Table 1: Molecular Specifications



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Structural Visualization

The following diagram illustrates the connectivity and numbering of the quinoline core, highlighting the specific substitution pattern.



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Synthesis Protocol: The Regioselectivity Challenge

Synthesizing **5-Chloro-7-methylquinoline** presents a classic regiochemical problem. The most direct route, the Skraup Reaction using 3-chloro-5-methylaniline, yields a mixture of isomers. The cyclization can occur at either of the two positions ortho to the amine, leading to both **5-chloro-7-methylquinoline** (Target) and 7-chloro-5-methylquinoline (Isomer).

Expert Insight: Experimental data indicates that the 5-chloro-7-methyl isomer is often the major product (approx. 65:35 ratio), but separation is mandatory. The protocol below incorporates a Flash Column Chromatography (FCC) step essential for isolating the pure compound.

Step-by-Step Methodology

- Reagents:
 - Precursor: 3-Chloro-5-methylaniline (1.0 eq)[1]
 - Reagent: Glycerol (1.2 eq) - Source of the pyridine ring carbons.[1]
 - Oxidant: Sodium Iodide (NaI) or m-Nitrobenzenesulfonate (0.5 eq) - Promotes aromatization.
 - Acid/Solvent: Concentrated Sulfuric Acid (H₂SO₄).[1][2]
- Procedure:
 - Mixing: In a round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-5-methylaniline in concentrated H₂SO₄.
 - Addition: Add glycerol and the oxidant (NaI) slowly to control the exothermic nature of the dehydration.
 - Cyclization: Heat the mixture to 140–150°C for 3–5 hours. The solution will darken significantly as the Skraup reaction proceeds.
 - Quench: Cool the reaction to room temperature and pour over crushed ice.
 - Neutralization: Basify the solution to pH 10 using 50% NaOH or NH₄OH. The crude quinolines will precipitate or form an oil.

- Extraction: Extract with Dichloromethane (DCM) (3x). Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
- Purification (Critical):
 - The crude residue contains both isomers.
 - Technique: Flash Column Chromatography (Silica Gel).
 - Eluent: Gradient of Hexanes:Ethyl Acetate (starting 95:5 to 80:20).
 - Separation: **5-Chloro-7-methylquinoline** typically elutes after the 7-chloro-5-methyl isomer due to subtle polarity differences induced by the chlorine position relative to the nitrogen.

Reaction Workflow Diagram



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Analytical Validation

Trustworthy identification relies on distinguishing the target from its regioisomer. NMR spectroscopy is the definitive tool here.

Expected ¹H NMR Signatures (CDCl₃, 400 MHz)

- Aromatic Region (Benzene Ring):
 - H6 & H8: In **5-chloro-7-methylquinoline**, the protons at positions 6 and 8 are meta to each other.
 - Pattern: You will observe two distinct doublets (or broad singlets) with a small coupling constant ($J \approx 1.5\text{--}2.0$ Hz).
 - Differentiation: In the 7-chloro-5-methyl isomer, the protons are also meta, but the chemical shifts will differ slightly due to the shielding/deshielding effect of the Chlorine vs. Methyl group relative to the Nitrogen. The H8 proton in the target (5-Cl-7-Me) is adjacent to the Nitrogen (deshielded) and the Methyl group.
- Aromatic Region (Pyridine Ring):
 - H2, H3, H4: Typical quinoline splitting. H2 (dd, ~ 8.9 ppm), H3 (dd, ~ 7.4 ppm), H4 (dd, ~ 8.0 ppm).
- Aliphatic Region:
 - C7-CH₃: A sharp singlet integrating to 3H, typically around δ 2.50–2.60 ppm.

Mass Spectrometry (LC-MS)

- Ionization: ESI+
- Molecular Ion: m/z 178.0 [M+H]⁺
- Isotope Pattern: A characteristic 3:1 ratio for M (178) and M+2 (180) peaks confirms the presence of a single Chlorine atom.

Applications in Drug Discovery

The **5-chloro-7-methylquinoline** scaffold is not merely a chemical curiosity; it is a functional intermediate in high-value therapeutic research.

- PRMT5 Inhibitors: Recent patent literature identifies this scaffold as a key building block for inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a target implicated in various

cancers (glioblastoma, lymphoma). The 5-Cl position is often derivatized to attach larger pharmacophores.

- Antimalarials: Quinoline derivatives are historical pillars of antimalarial therapy. The 5,7-disubstitution pattern modulates metabolic stability, preventing rapid degradation of the quinoline core in vivo.

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